![molecular formula C16H15NO4 B4410904 {4-[(4-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4410904.png)
{4-[(4-methoxybenzoyl)amino]phenyl}acetic acid
Overview
Description
{4-[(4-methoxybenzoyl)amino]phenyl}acetic acid, also known as mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation associated with conditions such as arthritis, menstrual cramps, and postoperative pain. The chemical structure of mefenamic acid consists of a phenylacetic acid moiety attached to a benzoylamino group via an amide bond. The purpose of
Mechanism of Action
Mefenamic acid exerts its pharmacological effects by inhibiting the activity of COX and LOX enzymes. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation. Mefenamic acid selectively inhibits the activity of COX-2, which is induced in response to inflammation, while sparing the activity of COX-1, which is involved in the synthesis of prostaglandins that protect the gastrointestinal tract. LOX enzymes catalyze the conversion of arachidonic acid to leukotrienes, which are involved in the pathogenesis of asthma and other inflammatory conditions. Mefenamic acid inhibits the activity of 5-LOX, which is involved in the synthesis of leukotrienes, and thus has anti-inflammatory effects.
Biochemical and Physiological Effects:
Mefenamic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of COX and LOX enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively. Mefenamic acid has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immunity. In addition to its anti-inflammatory effects, {4-[(4-methoxybenzoyl)amino]phenyl}acetic acid acid has been shown to have antitumor, antiviral, and antimicrobial activities.
Advantages and Limitations for Lab Experiments
Mefenamic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a well-established mechanism of action and has been extensively studied for its pharmacological effects. However, {4-[(4-methoxybenzoyl)amino]phenyl}acetic acid acid also has some limitations for lab experiments. It has a relatively short half-life and is rapidly metabolized in the liver. It also has a narrow therapeutic window and can cause gastrointestinal side effects such as ulcers and bleeding.
Future Directions
There are several future directions for the study of {4-[(4-methoxybenzoyl)amino]phenyl}acetic acid acid. One area of research is the development of novel formulations of this compound acid that can improve its pharmacokinetic properties and reduce its side effects. Another area of research is the identification of new targets for this compound acid, such as signaling pathways involved in inflammation and immunity. Finally, the use of this compound acid as a tool for the study of COX and LOX enzymes and their role in inflammation and disease is an area of ongoing research.
Scientific Research Applications
Mefenamic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that mediate pain and inflammation. Mefenamic acid is also known to inhibit the activity of lipoxygenase (LOX) enzymes, which are involved in the synthesis of leukotrienes that contribute to inflammation. In addition to its anti-inflammatory effects, {4-[(4-methoxybenzoyl)amino]phenyl}acetic acid acid has been shown to have antitumor, antiviral, and antimicrobial activities.
properties
IUPAC Name |
2-[4-[(4-methoxybenzoyl)amino]phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-21-14-8-4-12(5-9-14)16(20)17-13-6-2-11(3-7-13)10-15(18)19/h2-9H,10H2,1H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVJGEKTCIDUJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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